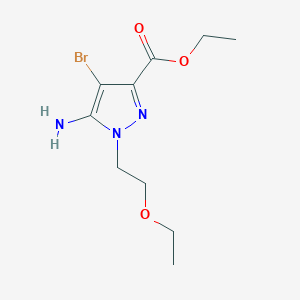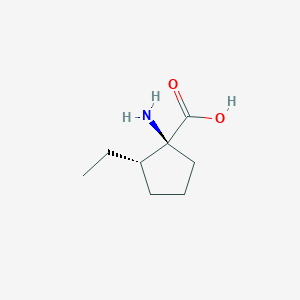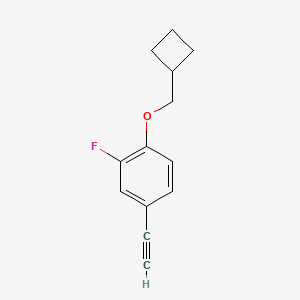
5'-o-(2-Amino-2-deoxy-d-glucopyranosyl)-cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine is a nucleoside analog, which means it is a modified version of a nucleoside Nucleosides are the building blocks of nucleic acids like DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine typically involves the glycosylation of cytidine with 2-amino-2-deoxy-D-glucose. This process can be carried out using various catalysts and under different reaction conditions. One common method involves the use of a Lewis acid catalyst to facilitate the glycosylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as purification through chromatography and crystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the glucose moiety.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the glucose moiety, while substitution reactions can introduce new functional groups into the cytidine base.
Aplicaciones Científicas De Investigación
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Industry: The compound can be used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mecanismo De Acción
The mechanism of action of 5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-thymidine: Another nucleoside analog with similar applications in antiviral research.
3-(3-Amino-3-carboxypropyl)-1-methylpseudoUridine: A modified nucleoside used in RNA research.
Uniqueness
5’-O-(2-Amino-2-deoxy-D-glucopyranosyl)-cytidine is unique due to its specific structure, which allows it to be incorporated into nucleic acids and disrupt their function. This makes it a valuable tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C15H24N4O9 |
|---|---|
Peso molecular |
404.37 g/mol |
Nombre IUPAC |
4-amino-1-[5-[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C15H24N4O9/c16-7-1-2-19(15(25)18-7)13-12(24)10(22)6(27-13)4-26-14-8(17)11(23)9(21)5(3-20)28-14/h1-2,5-6,8-14,20-24H,3-4,17H2,(H2,16,18,25) |
Clave InChI |
JYKLRFJMFOYTEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)
![{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine](/img/structure/B12069817.png)
![Acetic acid, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethyl ester](/img/structure/B12069822.png)


